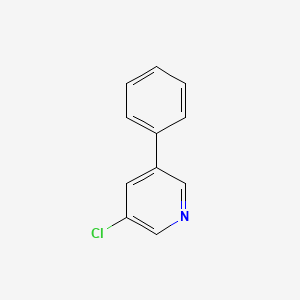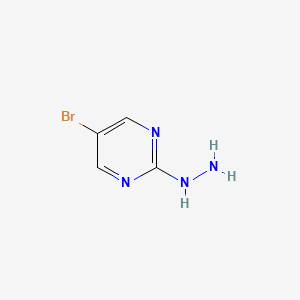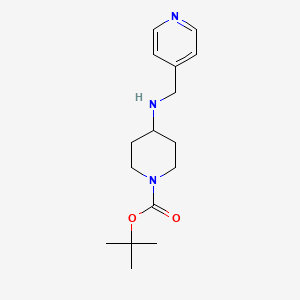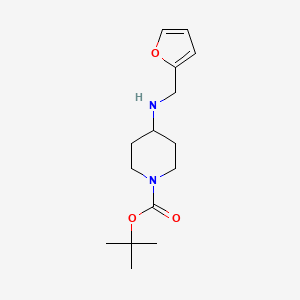
3-クロロ-5-フェニルピリジン
概要
説明
3-Chloro-5-phenylpyridine is an organic compound with the molecular formula C11H8ClN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by a chlorine atom and a phenyl group, respectively.
科学的研究の応用
3-Chloro-5-phenylpyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
作用機序
Target of Action
It’s structurally similar compound, 3- [3-chloro-5- (5- { [ (1s)-1-phenylethyl]amino}isoxazolo [5,4-c]pyridin-3-yl)phenyl]propan-1-ol, is known to target theSerine/threonine-protein kinase PLK1 in humans .
Result of Action
The molecular and cellular effects of 3-Chloro-5-phenylpyridine’s action are not well-documented. Given its potential target, it may have effects on cellular processes regulated by the Serine/threonine-protein kinase PLK1. More research is needed to confirm this .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine with phenylboronic acid in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The overall reaction can be represented as follows:
3-Chloropyridine+Phenylboronic AcidPd catalyst, K2CO33-Chloro-5-phenylpyridine
Another method involves the direct chlorination of 5-phenylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-5-phenylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
3-Chloro-5-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenylpyridine oxides.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3-alkoxy-5-phenylpyridine or 3-thio-5-phenylpyridine.
Oxidation: Formation of 3-chloro-5-phenylpyridine oxide.
Reduction: Formation of 3-chloro-5-phenyl-1,2-dihydropyridine.
類似化合物との比較
Similar Compounds
2-Chloro-5-phenylpyridine-3-carboxaldehyde: This compound has a similar structure but includes an aldehyde group at position 3, which significantly alters its reactivity and applications.
3-Chloro-4-phenylpyridine: This isomer has the phenyl group at position 4 instead of 5, leading to different chemical properties and reactivity.
Uniqueness
3-Chloro-5-phenylpyridine is unique due to the specific positioning of the chlorine and phenyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
特性
IUPAC Name |
3-chloro-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRGAUVWHBXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376562 | |
| Record name | 3-chloro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292068-12-3 | |
| Record name | 3-chloro-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)



![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)






